2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid
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Overview
Description
2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core substituted with a chloro and methyl group, along with a diethylguanidine moiety. The presence of nitric acid suggests it may exist as a salt or complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
Substitution Reactions: Introduction of the chloro and methyl groups onto the quinazoline ring.
Guanidine Introduction: The diethylguanidine moiety can be introduced through nucleophilic substitution reactions.
Formation of the Nitric Acid Salt: The final step involves the reaction of the compound with nitric acid to form the desired salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the guanidine moiety.
Reduction: Reduction reactions could target the quinazoline ring or the chloro substituent.
Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline N-oxide, while substitution could introduce various functional groups onto the quinazoline ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylquinazolin-2-yl)-1,1-diethylguanidine: Lacks the chloro substituent.
2-(6-Chloroquinazolin-2-yl)-1,1-diethylguanidine: Lacks the methyl group.
2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-dimethylguanidine: Has a dimethylguanidine moiety instead of diethylguanidine.
Uniqueness
The presence of both chloro and methyl groups on the quinazoline ring, along with the diethylguanidine moiety, makes 2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid unique
Properties
CAS No. |
5396-26-9 |
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Molecular Formula |
C14H19ClN6O3 |
Molecular Weight |
354.79 g/mol |
IUPAC Name |
2-(6-chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid |
InChI |
InChI=1S/C14H18ClN5.HNO3/c1-4-20(5-2)13(16)19-14-17-9(3)11-8-10(15)6-7-12(11)18-14;2-1(3)4/h6-8H,4-5H2,1-3H3,(H2,16,17,18,19);(H,2,3,4) |
InChI Key |
FTIKKXPJWGWHIT-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)/C(=N/C1=NC(=C2C=C(C=CC2=N1)Cl)C)/N.[N+](=O)(O)[O-] |
Canonical SMILES |
CCN(CC)C(=NC1=NC(=C2C=C(C=CC2=N1)Cl)C)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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